
(1-Cyclopropylcyclobutyl)methanamine hydrochloride
Vue d'ensemble
Description
“(1-Cyclopropylcyclobutyl)methanamine hydrochloride” is an organic compound with the molecular formula C8H16ClN and a molecular weight of 161.67 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “(1-Cyclopropylcyclobutyl)methanamine hydrochloride” is1S/C8H15N.ClH/c9-6-8(4-5-8)7-2-1-3-7;/h7H,1-6,9H2;1H . This indicates that the compound consists of a cyclobutyl and a cyclopropyl group attached to a methanamine group, and it is in the form of a hydrochloride salt . Physical And Chemical Properties Analysis
“(1-Cyclopropylcyclobutyl)methanamine hydrochloride” is a powder at room temperature . The storage temperature is room temperature . Unfortunately, the melting point, boiling point, and density are not available .Applications De Recherche Scientifique
Productive Syntheses of 1-Ethynylcyclopropylamine and 1-Ethynylcyclobutylamine : The synthesis of new 1,1-dimethylpropargylamine surrogates, such as 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, from cyclopropylacetylene and 6-chlorohex-1-yne has been achieved. This process, yielding hydrochlorides, might provide insights into the synthetic pathways relevant for "(1-Cyclopropylcyclobutyl)methanamine hydrochloride" (Kozhushkov et al., 2010).
Reactivity and Application in Compound Synthesis
N-(2-Pyridylmethyleneamino)dehydroabietylamine : This compound, while not the same, shares structural features with "(1-Cyclopropylcyclobutyl)methanamine hydrochloride". It exhibits specific conformational properties, with cyclo-hexane rings adopting chair and half-chair conformations. Such structural insights might be relevant when exploring the conformational dynamics and reactivity of similar compounds (Wu et al., 2009).
Synthesis of Branched Tryptamines via the Domino Cloke-Stevens/Grandberg Rearrangement : This process involves the rearrangement of cyclopropylketone arylhydrazones to form tryptamine derivatives. The use of certain cyclopropyl ethanones in reactions can lead to the formation of branched tryptamines. This synthetic pathway and the structural properties of the products may provide valuable insights into the reactivity and potential applications of "(1-Cyclopropylcyclobutyl)methanamine hydrochloride" in synthesizing complex organic molecules (Salikov et al., 2017).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Propriétés
IUPAC Name |
(1-cyclopropylcyclobutyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-6-8(4-1-5-8)7-2-3-7;/h7H,1-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONXFUNHOXZFPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopropylcyclobutyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride](/img/structure/B1378591.png)
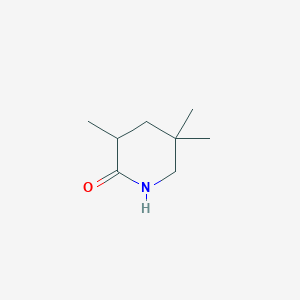
![N-[1-cyano-1-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B1378593.png)
![{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanol](/img/structure/B1378596.png)
![3-Ethoxy-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B1378597.png)
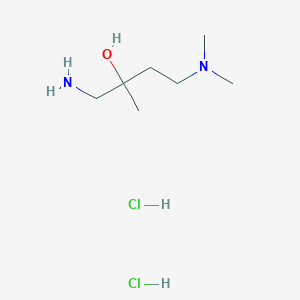
![2-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride](/img/structure/B1378604.png)
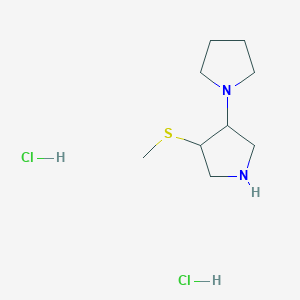
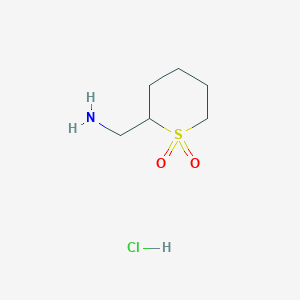
![3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1378608.png)
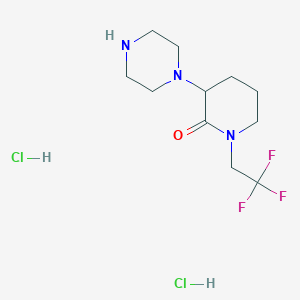
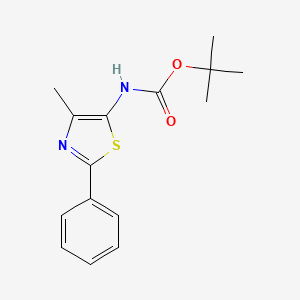
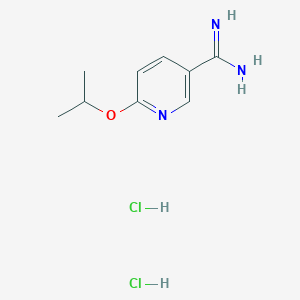
amine hydrochloride](/img/structure/B1378614.png)